molecular formula C15H16ClN B13256412 Benzyl[(4-chloro-3-methylphenyl)methyl]amine

Benzyl[(4-chloro-3-methylphenyl)methyl]amine

Cat. No.: B13256412
M. Wt: 245.74 g/mol
InChI Key: ZWCXFZJAGHEPQG-UHFFFAOYSA-N
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Description

Benzyl[(4-chloro-3-methylphenyl)methyl]amine is an organic compound that belongs to the class of benzylamines This compound features a benzyl group attached to an amine, with a 4-chloro-3-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[(4-chloro-3-methylphenyl)methyl]amine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with benzylamine. The reaction is carried out under basic conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction, yielding the desired amine product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(4-chloro-3-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl[(4-chloro-3-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl[(4-chloro-3-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analogue without the 4-chloro-3-methylphenyl substituent.

    4-Chlorobenzylamine: Contains a 4-chlorobenzyl group but lacks the methyl substituent.

    3-Methylbenzylamine: Contains a 3-methylbenzyl group but lacks the chloro substituent.

Uniqueness

Benzyl[(4-chloro-3-methylphenyl)methyl]amine is unique due to the presence of both chloro and methyl substituents on the benzyl group. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from its simpler analogues.

Properties

Molecular Formula

C15H16ClN

Molecular Weight

245.74 g/mol

IUPAC Name

N-[(4-chloro-3-methylphenyl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C15H16ClN/c1-12-9-14(7-8-15(12)16)11-17-10-13-5-3-2-4-6-13/h2-9,17H,10-11H2,1H3

InChI Key

ZWCXFZJAGHEPQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNCC2=CC=CC=C2)Cl

Origin of Product

United States

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